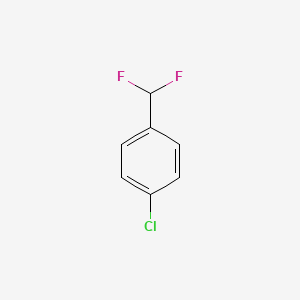

1-Chloro-4-(difluoromethyl)benzene

Descripción general

Descripción

1-Chloro-4-(difluoromethyl)benzene is a chemical compound with the molecular formula C7H5ClF2 . It has a molecular weight of 162.56 g/mol . The compound is also known by other names such as benzene, 1-chloro-4-(difluoromethyl)-, and has the CAS number 43141-66-8 .

Molecular Structure Analysis

The molecular structure of 1-Chloro-4-(difluoromethyl)benzene consists of a benzene ring with a chloro group at the 1-position and a difluoromethyl group at the 4-position . The InChI code for the compound is 1S/C7H5ClF2/c8-6-3-1-5(2-4-6)7(9)10/h1-4,7H .Physical And Chemical Properties Analysis

1-Chloro-4-(difluoromethyl)benzene is a colorless to light-yellow liquid . It has a molecular weight of 162.56 g/mol and a computed XLogP3 value of 3.6 . The compound has no hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond . Its exact mass and monoisotopic mass are both 162.0047842 g/mol . The topological polar surface area of the compound is 0 Ų .Aplicaciones Científicas De Investigación

Microwave-Assisted Synthesis

A study by Pan, Wang, and Xiao (2017) developed a microwave-assisted protocol for the synthesis of 1,4-bis(difluoromethyl)benzene. This method improved yield and reduced reaction time compared to conventional heating, demonstrating the compound's utility in efficient chemical synthesis processes (Pan, Wang, & Xiao, 2017).

Chemical Interaction Studies

Research by Dittmer, Pask, and Nuyken (1992) explored the interactions of related compounds with BCl3 in CH2Cl2, highlighting the complex formation between ether and BCl3. This research provides insights into the behavior of compounds like 1-Chloro-4-(difluoromethyl)benzene in chemical reactions (Dittmer, Pask, & Nuyken, 1992).

Stereochemistry in Friedel-Crafts Reaction

Segi et al. (1982) investigated the stereochemistry of the Friedel-Crafts alkylation involving similar compounds, revealing the formation of optically active by-products and the impact of various catalysts on the reaction's stereochemical course. This study provides insights into how the stereochemistry of reactions involving 1-Chloro-4-(difluoromethyl)benzene might be influenced (Segi et al., 1982).

Catalysis and Reagent Selectivity

A study by Mongin, Desponds, and Schlosser (1996) on halobenzotrifluorides, closely related to 1-Chloro-4-(difluoromethyl)benzene, explored the reagent-modulated optional site selectivities in chemical reactions. This research could inform strategies for manipulating the reactivity of 1-Chloro-4-(difluoromethyl)benzene in synthetic applications (Mongin, Desponds, & Schlosser, 1996).

Synthesis of Novel Polyetherimide

Yu Xin-hai (2010) synthesized and characterized a novel fluorine-containing polyetherimide, starting from a compound structurally similar to 1-Chloro-4-(difluoromethyl)benzene. This highlights its potential application in the development of new materials (Yu Xin-hai, 2010).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ . The compound has a GHS07 pictogram and the signal word “Warning” is associated with it . The hazard statements include H227, H315, H319, H335 .

Mecanismo De Acción

Pharmacokinetics

It is a small, lipophilic molecule, which suggests it could be well-absorbed and distributed throughout the body. Its metabolism and excretion would likely involve the liver and kidneys, respectively .

Action Environment

The action, efficacy, and stability of 1-Chloro-4-(difluoromethyl)benzene can be influenced by various environmental factors. These may include temperature, pH, presence of other chemicals, and specific conditions within the body . More research is needed to understand how these factors might affect the action of this compound.

Propiedades

IUPAC Name |

1-chloro-4-(difluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2/c8-6-3-1-5(2-4-6)7(9)10/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNSMMYPOWHMIRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20348734 | |

| Record name | 1-chloro-4-(difluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

43141-66-8 | |

| Record name | 1-chloro-4-(difluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4'-Methyl-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1596477.png)